Tert-butyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate
Description
Tert-butyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS: 1251013-69-0, 1311390-89-2) is a bicyclic organic compound featuring a 2-azabicyclo[2.2.2]octane core. This structure consists of a bridged bicyclic system with a tertiary amine at position 2 and an amino group at position 5. The tert-butyl carbamate (Boc) group acts as a protective moiety for the amine, enhancing stability during synthetic processes. Its molecular formula is C₁₂H₂₂N₂O₂, with a molecular weight of 226.32 g/mol .
This compound is widely utilized as a building block in pharmaceutical chemistry due to its rigid bicyclic scaffold, which mimics bioactive conformations. Applications include its role as an intermediate in drug discovery, particularly for central nervous system (CNS) agents and protease inhibitors. A patent by Guangdong Raffles Pharmatech Co., Ltd. highlights its use in synthesizing enantiomerically pure amino-bicyclo derivatives for therapeutic applications .
Properties
IUPAC Name |
tert-butyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-8-4-5-10(14)9(13)6-8/h8-10H,4-7,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJMZLZBOIHIRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1C(C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357352-04-5 | |
| Record name | tert-butyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves the reaction of a suitable azabicyclo[2.2.2]octane precursor with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylate group can be reduced to an alcohol or aldehyde.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, Tert-butyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate serves as a valuable building block for the creation of complex molecules. Its rigid bicyclic structure allows for diverse functionalization, making it suitable for various synthetic pathways.
Biology
Research has indicated that this compound interacts with biological targets such as enzymes and receptors, showing potential in several areas:
- Enzyme Inhibition : Studies suggest that it may inhibit specific enzymes involved in metabolic pathways, such as glutamate dehydrogenase, impacting insulin secretion .
- Receptor Modulation : Preliminary findings indicate that it could modulate neurotransmitter receptors, influencing conditions like epilepsy and anxiety disorders .
Medicine
This compound is under investigation for its therapeutic properties:
- Drug Development : It is being explored as a precursor in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders and metabolic dysfunctions .
- Anticancer Properties : Research suggests that it may induce apoptosis in cancer cells by disrupting amino acid transport mechanisms .
Industry
In industrial applications, this compound is utilized in producing specialty chemicals and materials due to its unique structural properties.
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, through its rigid bicyclic structure . This interaction can modulate the activity of these targets, leading to various biological effects . The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of azabicyclic compounds allows for tailored applications. Below is a comparative analysis of tert-butyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate with analogous derivatives:
Structural Comparison
Functional and Reactivity Differences
- Amino vs. Hydroxy Groups: The 6-amino derivative exhibits higher polarity and basicity compared to the 6-hydroxy analog, enabling stronger hydrogen-bonding interactions in biological systems .
- Ring Size Effects: The [2.2.1]heptane system (norbornane analog) imposes greater ring strain and reduced conformational flexibility compared to the [2.2.2]octane scaffold, impacting binding affinity .
- Oxo and Hydroxymethyl Derivatives : The 5-oxo derivative introduces a ketone, enhancing electrophilicity for nucleophilic additions, while the hydroxymethyl group (-CH₂OH) offers a site for further functionalization (e.g., esterification) .
Biological Activity
Tert-butyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate, known by its CAS number 1357352-04-5, is a bicyclic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32 g/mol
SMILES Representation: CC(C)(C)OC(=O)N1CC2(CCC1CC2)N
The compound features a bicyclic structure that is significant in medicinal chemistry due to its ability to mimic natural amino acids and peptides.
Biological Activity Overview
Research into the biological activity of this compound has indicated several areas of interest:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar bicyclic structures exhibit antimicrobial properties against various bacterial strains, including Gram-positive and Gram-negative bacteria . The mechanism is believed to involve disruption of bacterial cell membranes.
- Neuropharmacological Effects : Bicyclic compounds have been explored for their neuropharmacological potential, particularly in modulating neurotransmitter systems . For instance, related compounds have been investigated for their ability to influence glutamate transporters, which play a critical role in neurological disorders.
- Antiviral Properties : Some derivatives of bicyclic amino acids have shown promise as antiviral agents, potentially through mechanisms that inhibit viral replication . The specific activity of this compound in this context remains to be fully elucidated.
Synthesis and Biological Evaluation
A study focused on synthesizing various derivatives of bicyclic compounds highlighted the biological evaluation of this compound alongside its analogs . The findings indicated that modifications at the amino and carboxyl groups significantly influenced the biological activity, particularly in terms of receptor binding affinity and enzyme inhibition.
Comparative Analysis of Biological Activity
The biological mechanisms underlying the activity of this compound can be attributed to its structural similarity to natural amino acids, allowing it to interact with various biological targets:
- Receptor Interaction : The compound may act as an antagonist or agonist at specific neurotransmitter receptors, influencing signaling pathways involved in mood regulation and cognitive functions.
- Enzyme Inhibition : The structural features allow for potential inhibition of enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
- Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes, leading to cell lysis and death, highlighting a potential mechanism for its antimicrobial properties.
Q & A
Basic Research Questions
Q. How can the molecular structure of tert-butyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate be confirmed experimentally?
- Methodology :
- X-ray crystallography using programs like SHELXL (for refinement) or SHELXS/SHELXD (for structure solution) is critical for unambiguous confirmation of the bicyclo[2.2.2]octane scaffold and stereochemistry .
- Spectroscopic techniques :
- NMR : H and C NMR to resolve the bicyclic framework and confirm tert-butyl and carbamate functional groups. For example, the tert-butyl group typically shows a singlet at ~1.4 ppm in H NMR.
- HRMS : High-resolution mass spectrometry to verify molecular weight (e.g., expected [M+H] for CHNO: 249.1608).
- Data Contradictions : Discrepancies in NMR shifts may arise due to solvent effects or impurities. Cross-validation with crystallography is recommended.
Q. What synthetic routes are available for this compound?
- Methodology :
- Boc-protection strategies : Reacting 6-amino-2-azabicyclo[2.2.2]octane with di-tert-butyl dicarbonate (BocO) in the presence of a base (e.g., DMAP or TEA) under anhydrous conditions .
- Intermediate modification : For example, tert-butyl 6-formyl-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS 174.20) can be reduced to the amine via reductive amination .
- Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Boc protection | BocO, TEA, DCM, 0°C→RT | 75–85 | |
| Reductive amination | NaBH, MeOH, 0°C→RT | 60–70 |
Q. What analytical techniques are suitable for purity assessment?
- Methodology :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) at 254 nm. Retention times for related bicyclo[2.2.2]octane derivatives are ~8–10 min .
- Elemental analysis : Validate C, H, N content within ±0.4% of theoretical values.
- Common Pitfalls : Impurities from incomplete Boc deprotection (e.g., tert-butyl 6-oxo derivatives) may co-elute; gradient elution is advised.
Advanced Research Questions
Q. How can stereochemical control be achieved during the synthesis of chiral bicyclo[2.2.2]octane derivatives?
- Methodology :
- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) in Pd-catalyzed cyclization to enforce specific stereochemistry in the bicyclic core .
- Dynamic resolution : For example, enzymatic resolution of racemic intermediates using lipases (e.g., CAL-B) to isolate enantiopure amines .
Q. How do structural modifications (e.g., substitution on the bicyclic core) affect biological activity?
- Methodology :
- SAR studies : Synthesize analogs (e.g., tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate, CAS 1099570-32-7) and test in receptor-binding assays .
- Computational modeling : Docking studies using software like AutoDock to predict interactions with target proteins (e.g., opioid receptors).
- Data Contradictions : Increased hydrophilicity (e.g., hydroxyl substitution) may reduce blood-brain barrier penetration despite higher in vitro affinity.
Q. What strategies mitigate challenges in crystallizing bicyclo[2.2.2]octane derivatives?
- Methodology :
- Co-crystallization : Use co-formers (e.g., succinic acid) to stabilize lattice packing.
- Solvent screening : High-throughput screening with solvents like ethyl acetate/hexane mixtures to identify optimal crystal growth conditions .
Q. How can metabolic stability of this compound be improved?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
